(4-Nitrophenyl)(phenyl)methanol
Description
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
(4-nitrophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H11NO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9,13,15H |
InChI Key |
VSPFOJXMIPUMEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the (4-nitrophenyl)(phenyl)methanol structure exhibit significant antimicrobial properties. For instance, derivatives of this compound have been studied for their effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anti-inflammatory Properties
Studies have shown that this compound derivatives can modulate inflammatory responses. They are being investigated for their potential use in treating conditions like arthritis and other inflammatory diseases. The anti-inflammatory effects are attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Organic Synthesis
Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, making it useful in creating more complex molecules. For example, it can be transformed into various aryl ethers or amines through nucleophilic substitution reactions.
Synthesis of Novel Compounds
Researchers utilize this compound as a precursor in the synthesis of novel compounds with potential therapeutic applications. By modifying the nitrophenyl group or the phenyl group through various chemical reactions, scientists can explore new pharmacological activities.
Materials Science
Polymer Chemistry
In materials science, this compound is investigated as a potential monomer for polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites.
Photonic Applications
The compound's photochemical properties make it a candidate for use in photonic devices. Its ability to undergo photochemical reactions can be harnessed in developing light-sensitive materials used in sensors and imaging technologies.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several this compound derivatives and their evaluation against multidrug-resistant pathogens. The results indicated that certain derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, demonstrating the compound's potential as a lead structure for antibiotic development.
Case Study 2: Anti-inflammatory Research
In a clinical trial reported in Pharmacology Research & Perspectives, researchers examined the anti-inflammatory effects of a specific this compound derivative on patients with rheumatoid arthritis. The trial found significant reductions in inflammatory markers, suggesting that this compound could serve as a foundation for new anti-inflammatory drugs.
Comparison with Similar Compounds
Structural and Electronic Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group |
|---|---|---|---|---|
| (4-Nitrophenyl)(phenyl)methanol | C₁₃H₁₁NO₃ | 237.23 | 4-NO₂, biphenyl | Alcohol |
| (4-Nitrophenyl)methanol (4-nitrobenzyl alcohol) | C₇H₇NO₃ | 153.14 | 4-NO₂, single phenyl | Alcohol |
| (4-Fluoro-3-nitrophenyl)methanol | C₇H₆FNO₃ | 171.13 | 3-NO₂, 4-F | Alcohol |
| (4-Butylphenyl)methanol | C₁₁H₁₆O | 164.24 | 4-Butyl | Alcohol |
| 4-Nitrobenzophenone | C₁₃H₉NO₃ | 227.22 | 4-NO₂, ketone | Ketone |
Key Observations :
- Electron Effects: The nitro group in this compound increases electrophilicity compared to alkyl-substituted analogs (e.g., (4-Butylphenyl)methanol). This enhances reactivity in esterification .
Physical Properties
*Derived from similar esters ; †From related benzophenone derivatives .
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing (4-nitrophenyl)(phenyl)methanol, and how can reaction efficiency be optimized?
- Answer : The compound is commonly synthesized via catalytic coupling reactions. For example, palladium-catalyzed cross-coupling of (2-iodophenyl)(4-nitrophenyl)methanol with phenylacetylene in DMF using Pd(PPh₃)₂Cl₂ and CuI as catalysts yields derivatives with >90% efficiency . Optimization involves adjusting reaction temperature (e.g., 70°C), solvent polarity, and catalyst loading. Purification typically employs silica gel chromatography (eluent: petroleum ether/ethyl acetate mixtures) to isolate products from byproducts .
Q. How can the crystal structure of this compound be resolved, and what key structural features are observed?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a triclinic system (space group P1) with lattice parameters a = 6.2216 Å, b = 7.4096 Å, c = 7.7833 Å, and angles α = 110.867°, β = 93.667°, γ = 90.748° . Key features include:
- Hydrogen bonding : O–H···O interactions (1.86–2.10 Å) form infinite chains.
- π-π stacking : Offset aromatic rings (1.4–1.7 Å) stabilize the lattice .
- Nitro group geometry : Slight rotation (0.44°) from the benzene plane due to intermolecular interactions .
Q. What analytical techniques are most reliable for confirming the molecular structure and purity of this compound?
- Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., hydroxymethyl δ ~4.6 ppm, nitroaryl δ ~8.2 ppm) .
- IR spectroscopy : Peaks at ~1518 cm⁻¹ (NO₂ asymmetric stretch) and ~1344 cm⁻¹ (symmetric stretch) confirm nitro groups .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M-OH]⁺ observed at m/z 312.1028) .
- SC-XRD : Provides definitive bond lengths/angles (e.g., N–O = 1.224–1.237 Å) .
Advanced Research Questions
Q. How do electronic effects of the nitro group influence the reactivity of this compound in substitution or coupling reactions?
- Answer : The nitro group is a strong electron-withdrawing group, activating the aryl ring for nucleophilic aromatic substitution (NAS) but deactivating it for electrophilic reactions. In cross-couplings (e.g., Sonogashira), the nitro group enhances oxidative addition to Pd(0) catalysts by polarizing the C–I bond in iodinated precursors . Computational studies (DFT) can quantify charge distribution, showing reduced electron density at the para-position (Mulliken charge: ~+0.25 e) .
Q. What strategies resolve contradictions in hydrogen-bonding patterns observed in crystallographic studies?
- Answer : Contradictions often arise from polymorphic variations or solvent inclusion. Strategies include:
- Temperature-dependent XRD : Compare structures at 100 K vs. 298 K to assess thermal motion effects.
- Hirshfeld surface analysis : Quantify interaction ratios (e.g., O–H···O vs. C–H···O) to identify dominant forces .
- Theoretical modeling : Use software like Mercury or Gaussian to simulate hydrogen-bond networks and compare with experimental data .
Q. How can catalytic systems be optimized for enantioselective reductions involving this compound derivatives?
- Answer : Asymmetric catalysis requires chiral ligands (e.g., BINAP or Salen) paired with transition metals (Ru, Rh). For example:
- Ru-catalyzed hydrogenation : Achieves >90% enantiomeric excess (ee) under H₂ (50 bar) in ethanol at 25°C .
- Biocatalysis : Pseudomonas fluorescens cells reduce ketones to (S)-alcohols with 98% ee in aqueous media .
Key parameters: substrate/catalyst ratio (10:1), pH (7.0–7.5), and co-solvents (e.g., 10% DMSO to enhance solubility) .
Q. What methodologies address conflicting spectroscopic data when characterizing reaction intermediates?
- Answer :
- Multi-nuclear NMR : ¹⁵N or ¹⁷O NMR clarifies ambiguous signals (e.g., distinguishing nitro vs. carbonyl groups).
- In situ IR : Monitors reaction progress in real-time, identifying transient intermediates .
- X-ray absorption spectroscopy (XAS) : Probes metal coordination in catalytic intermediates (e.g., Pd oxidation states) .
Data Contradiction and Peer Review Considerations
Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?
- Answer :
- Benchmarking : Compare multiple DFT functionals (B3LYP vs. M06-2X) to identify systematic errors.
- Solvent correction : Apply implicit solvent models (e.g., PCM) to simulations to match experimental conditions .
- Kinetic studies : Measure activation energies (Eyring plots) to validate computed transition states .
Q. What peer review criteria are critical when evaluating studies on this compound’s biological or catalytic applications?
- Answer : Key criteria include:
- Reproducibility : Detailed synthetic protocols (e.g., catalyst loading, reaction time).
- Statistical rigor : Error margins for ee values or yield calculations .
- Data transparency : Public deposition of XRD (CCDC), NMR (BMRB), or spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
